molecular formula C15H20ClNO4 B15302796 2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoicacid

2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoicacid

Cat. No.: B15302796
M. Wt: 313.77 g/mol
InChI Key: ZZUKHCDHHIOSAY-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoic acid is a compound that belongs to the class of amino acids with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoic acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic reactions .

Properties

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20ClNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

ZZUKHCDHHIOSAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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